Octahedral ditertiary arsine complexes of quadrivalent iron

Journal of the Chemical Society A: Inorganic, Physical, Theoretical Pub Date: DOI: 10.1039/J19660000162

Abstract

The octahedral iron(IV) complexes [Fe(diars)2X2][BF4]2(X = Cl, Br; diars =o-phenylenebisdimethylarsine) have been prepared by treating the solid tervalent compounds [Fe(diars)2X2][FeX4] with nitric acid (15N) followed by concentrated tetrafluoroboric acid. The electrical conductivity of these compounds in nitromethane solution is consistent with their formulation as bi-univalent electrolytes. The magnetic susceptibility of the complexes has been measured over the range 80–300°K. Magnetic moments calculated therefrom indicate two unpaired electrons, consistent with a spin-paired dε4 octahedral configuration having a large tetragonal distortion. A study of the long-wavelength infrared spectra of the [Fe(diars)2X2]a(a= 0, +1, and +2) ions agree with the oxidation states assigned; the spectra indicate that in all cases the two halogen atoms are in trans-positions. The visible and ultraviolet spectra have been determined but are difficult to interpret owing to charge-transfer bands which are superimposed on those arising from dd transitions.

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